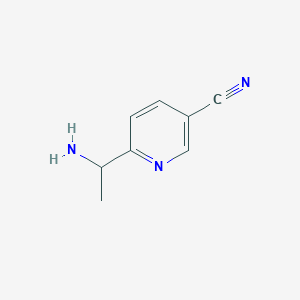

(R)-6-(1-aminoethyl)nicotinonitrile

Description

Historical Context and Evolution of Chiral Pyridine (B92270) Derivatives in Organic Synthesis

The journey of pyridine chemistry began in the 19th century, with the first synthesis of a pyridine derivative reported by Arthur Rudolf Hantzsch in 1881. wikipedia.org Another foundational method, the Chichibabin pyridine synthesis, was developed in 1924. wikipedia.org Initially, the focus was on the synthesis and exploration of achiral pyridine compounds, which found use as solvents and reagents. globalresearchonline.net Pyridine's structural similarity to benzene (B151609), with one CH group replaced by a nitrogen atom, gives it a unique electronic nature, making it a valuable building block. globalresearchonline.netresearchgate.net

The evolution towards chiral pyridine derivatives was a natural progression driven by the growing understanding of the importance of stereochemistry in biological systems. researchgate.net Researchers recognized that the three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets like enzymes and receptors. evitachem.com This led to the development of methods for introducing chirality into the pyridine scaffold, either by using chiral starting materials or through asymmetric synthesis. researchgate.netcapes.gov.br The use of chiral pyridine ligands in asymmetric catalysis, for instance, has become a powerful tool for creating enantiomerically pure compounds. capes.gov.brnih.gov Over the past few decades, the demand for chiral pyridines has surged, particularly in the pharmaceutical industry, where they serve as key intermediates in the synthesis of complex, biologically active molecules. researchgate.netnih.govrsc.org

Structural Significance of the (R)-6-(1-aminoethyl)nicotinonitrile Scaffold

The compound this compound is a chiral molecule featuring a pyridine ring substituted with a nitrile (cyano) group and, crucially, a chiral (R)-1-aminoethyl group at the 6-position. evitachem.com Its molecular formula is C₈H₉N₃. evitachem.com The significance of this specific scaffold lies in the precise spatial arrangement of these functional groups.

The stereochemistry at the aminoethyl group is a determining factor for its biological activity. evitachem.com The primary amine group is not just a source of chirality but also a versatile "handle" that allows for further chemical modifications. evitachem.com Through reactions like reductive amination, this amine can be functionalized to create a library of related compounds with diverse properties. evitachem.com The nicotinonitrile portion of the molecule, a pyridine ring with a cyano substituent, is a well-established pharmacophore known for a range of biological activities. evitachem.comekb.eg The combination of the chiral amine and the nicotinonitrile core makes this compound a valuable lead compound and building block in medicinal chemistry for the development of novel therapeutics. evitachem.com

Fundamental Concepts of Chirality Pertaining to Pyridine-Based Compounds

Chirality in molecules, the property of being non-superimposable on their mirror image, is a fundamental concept in stereochemistry. In the context of pyridine-based compounds, chirality can arise in several ways. The most straightforward is the presence of a stereocenter, such as the carbon atom in the aminoethyl side chain of this compound, which is bonded to four different groups.

A more complex and fascinating form of chirality observed in some substituted pyridine derivatives is atropisomerism . acs.orgnih.gov This is a type of axial chirality that arises from hindered rotation (or "no turn," from the Greek a-tropos) around a single bond, typically connecting the pyridine ring to another bulky group. nih.govacs.org This restricted rotation creates stereoisomers that are stable and can be isolated. nih.govnih.gov Atropisomerism is a dynamic phenomenon, and the stability of the isomers depends on the energy barrier to rotation. acs.org This concept has gained significant attention in drug discovery, as different atropisomers of the same compound can exhibit vastly different biological activities and metabolic stabilities. acs.orgnih.gov The study of such chiral phenomena is crucial for designing and synthesizing pyridine-based molecules with specific and optimized functions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

6-(1-aminoethyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C8H9N3/c1-6(10)8-3-2-7(4-9)5-11-8/h2-3,5-6H,10H2,1H3 |

InChI Key |

FRRKLZBAPHATAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=C(C=C1)C#N)N |

Origin of Product |

United States |

Synthetic Methodologies for R 6 1 Aminoethyl Nicotinonitrile

Stereoselective and Asymmetric Synthesis Approaches

The primary challenge in synthesizing (R)-6-(1-aminoethyl)nicotinonitrile lies in the stereoselective construction of the chiral center at the α-position of the aminoethyl group. Various asymmetric strategies have been developed to address this, including catalyst-mediated enantioselective reactions, the use of chiral auxiliaries to direct diastereoselective transformations, and highly selective chemoenzymatic methods.

Chiral Catalyst-Mediated Enantioselective Routes

Catalytic asymmetric reduction of prochiral ketones and imines stands as one of the most efficient methods for producing chiral alcohols and amines. researchgate.net In the context of this compound synthesis, the asymmetric reduction of the precursor 6-acetylnicotinonitrile (B3037667) or the corresponding imine is a key strategy.

Transition metal complexes with chiral ligands are extensively used for this purpose. For instance, ruthenium and rhodium catalysts bearing chiral phosphine (B1218219) ligands have demonstrated high efficacy in the asymmetric hydrogenation of aromatic ketones. A representative approach involves the hydrogenation of 6-acetylnicotinonitrile using a chiral ruthenium catalyst, such as one derived from a chiral diamine and a Ru(II) precursor. These reactions are typically performed under hydrogen pressure and can afford the corresponding chiral alcohol, (R)-1-(5-cyanopyridin-2-yl)ethanol, with high enantioselectivity. This alcohol can then be converted to the target amine via standard functional group manipulations, such as conversion to a mesylate or tosylate followed by nucleophilic substitution with an azide or ammonia equivalent, with inversion of configuration.

Alternatively, direct asymmetric reductive amination of 6-acetylnicotinonitrile provides a more atom-economical route to the target amine. This transformation can be catalyzed by various transition metal complexes or organocatalysts, directly converting the ketone to the amine in the presence of an ammonia source and a reducing agent.

| Catalyst System | Precursor | Key Transformation | Typical e.e. (%) |

| Ru(II)/Chiral Diamine | 6-acetylnicotinonitrile | Asymmetric Hydrogenation | >95 |

| Ir/Chiral Phosphine | 6-acetylnicotinonitrile | Asymmetric Transfer Hydrogenation | >90 |

| Chiral Phosphoric Acid | Imine of 6-acetylnicotinonitrile | Asymmetric Reduction | >90 |

Chiral Auxiliary-Driven Diastereoselective Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. nih.govwikipedia.org Once the desired stereocenter is set, the auxiliary is removed. This strategy has been widely applied in the synthesis of chiral amines.

A plausible diastereoselective route to this compound involves the use of a well-established chiral auxiliary, such as one of Evans' oxazolidinones or pseudoephedrine. nih.gov For example, 6-cyanonicotinic acid can be coupled with a chiral auxiliary like (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone to form a chiral N-acyl oxazolidinone. The subsequent steps would involve converting the carboxylic acid moiety into a methyl ketone (e.g., via Weinreb amide chemistry) to yield 6-((4R,5S)-4-methyl-2-oxo-5-phenyloxazolidine-3-carbonyl)nicotinonitrile. The stereoselective reduction of the ketone, directed by the chiral auxiliary, would produce a diastereomerically enriched alcohol. Subsequent cleavage of the auxiliary and conversion of the alcohol to the amine would furnish the desired this compound.

Another approach utilizes sulfinimines, where a prochiral imine derived from 6-acetylnicotinonitrile reacts with a chiral sulfinamide, such as (R)-tert-butanesulfinamide. The resulting N-sulfinylimine can undergo diastereoselective reduction, where the chiral sulfinyl group directs the hydride attack to one face of the C=N double bond. Subsequent acidic cleavage of the sulfinyl group yields the enantiomerically enriched primary amine.

| Chiral Auxiliary | Key Intermediate | Key Transformation | Typical d.e. (%) |

| Evans' Oxazolidinone | Chiral N-acyl oxazolidinone | Diastereoselective ketone reduction | >90 |

| Pseudoephedrine | Chiral amide | Diastereoselective alkylation/reduction | >95 |

| (R)-tert-Butanesulfinamide | N-sulfinylimine of 6-acetylnicotinonitrile | Diastereoselective imine reduction | >95 |

Chemoenzymatic Synthetic Strategies for Chiral Pyridine (B92270) Derivatives

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes operate under mild conditions with high stereo- and regioselectivity, making them ideal for the synthesis of optically active pharmaceuticals.

Enzymatic kinetic resolution (EKR) is a widely used technique for separating enantiomers from a racemic mixture. researchgate.netresearchgate.net This method relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer at a much higher rate than the other. For the synthesis of this compound, the kinetic resolution of racemic 6-(1-aminoethyl)nicotinonitrile is a highly effective strategy.

Lipases are common enzymes used for the resolution of racemic amines via enantioselective N-acetylation. In a typical procedure, the racemic amine is treated with an acyl donor, such as ethyl acetate, in the presence of a lipase. Candida antarctica lipase B (CAL-B) has been shown to be particularly effective in the acetylation of structurally similar (RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. In this process, the enzyme selectively acetylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The unreacted (R)-amine can then be separated from the acetylated (S)-amine. Studies on analogous compounds have shown that high enantiomeric excesses (e.e.) of the remaining amine can be achieved at conversions around 50%.

| Enzyme | Acyl Donor | Substrate | Product | Conversion (%) | e.e. of (R)-amine (%) |

| Candida antarctica Lipase B (CAL-B) | Ethyl Acetate | (RS)-6-(1-aminoethyl)nicotinonitrile | (S)-N-(1-(5-cyanopyridin-2-yl)ethyl)acetamide | ~50 | >95 |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | (RS)-6-(1-aminoethyl)nicotinonitrile | (S)-N-(1-(5-cyanopyridin-2-yl)ethyl)acetamide | ~50 | >90 |

Asymmetric biocatalytic transformations allow for the direct conversion of a prochiral substrate into a single enantiomer product, thus avoiding the 50% theoretical yield limit of kinetic resolutions. Key enzymes for the synthesis of chiral amines include alcohol dehydrogenases (ADHs), imine reductases (IREDs), and transaminases (TAs).

The synthesis of this compound can be achieved via the asymmetric reduction of 6-acetylnicotinonitrile using an (R)-selective alcohol dehydrogenase to form the corresponding (R)-alcohol with high enantiomeric excess. This chiral alcohol is then converted to the amine as previously described.

More directly, transaminases can catalyze the asymmetric amination of a ketone by transferring an amino group from an amino donor, such as isopropylamine or alanine, to the ketone. An (R)-selective transaminase can be employed to convert 6-acetylnicotinonitrile directly into this compound in a single step with high enantiopurity. Similarly, imine reductases can catalyze the asymmetric reduction of imines or iminium ions, providing another direct route to the chiral amine from the corresponding imine precursor. nih.gov

| Enzyme Type | Precursor | Transformation | Typical e.e. (%) |

| (R)-selective Transaminase (TA) | 6-acetylnicotinonitrile | Asymmetric Amination | >99 |

| (R)-selective Imine Reductase (IRED) | Imine of 6-acetylnicotinonitrile | Asymmetric Imine Reduction | >99 |

| (R)-selective Alcohol Dehydrogenase (ADH) | 6-acetylnicotinonitrile | Asymmetric Ketone Reduction | >99 |

Total Synthesis Approaches for Complex Nicotinonitrile Frameworks

Numerous methods exist for the synthesis of nicotinonitrile derivatives. mdpi.com A common and versatile approach is the Guareschi-Thorpe condensation, which involves the reaction of a β-ketoester with cyanoacetamide. Modifications of this and other multicomponent reactions allow for the synthesis of highly functionalized pyridine and pyridone derivatives which can then be elaborated to the desired nicotinonitrile.

For instance, a one-pot, three-component reaction between an enone, malononitrile, and an ammonium salt can lead to the formation of a substituted 2-aminonicotinonitrile. The starting enone can be designed to already contain the ethyl group precursor at the desired position. Subsequent functional group interconversions would then lead to the racemic 6-(1-aminoethyl)nicotinonitrile, which can be resolved using the chemoenzymatic methods described above. These ring-forming strategies are particularly useful for creating diverse libraries of nicotinonitrile derivatives for structure-activity relationship studies in drug discovery. nih.govwiley-vch.deresearchgate.netnih.gov

Multicomponent Reaction Strategies for Nicotinonitrile Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single operation to form a product that incorporates structural features from each starting material. nih.gov This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. acsgcipr.org The application of MCRs is particularly valuable in pharmaceutical and drug discovery research for assembling libraries of structurally diverse compounds. nih.govacsgcipr.org

The synthesis of nicotinonitrile scaffolds, the core of the target molecule, can be effectively achieved using MCRs. These one-pot syntheses often involve the condensation of aldehydes, ketones, malononitrile, and an ammonia source. researchgate.netmdpi.com For example, a Hantzsch-type pyridine synthesis can be adapted to produce 2-amino-nicotinonitriles through the reaction of an aldehyde, a β-ketoester, and a nitrile-containing compound in the presence of ammonium acetate. researchgate.netbaranlab.org The historical foundation of MCRs, such as the Strecker synthesis of α-amino nitriles from aldehydes, ammonia, and cyanide, highlights the long-standing utility of combining multiple components to efficiently forge key chemical bonds. nih.govbaranlab.org

The advantages of MCRs in synthesizing nicotinonitrile derivatives include:

Convergence: Bringing together multiple building blocks in a single step shortens synthetic sequences. acsgcipr.org

Efficiency: Reducing the number of purification steps and solvent usage contributes to a greener chemical process. acsgcipr.org

Diversity: By varying the individual components, a wide range of substituted nicotinonitriles can be accessed, which is ideal for structure-activity relationship (SAR) studies. nih.govekb.eg

These reactions are often carried out under thermal heating or microwave irradiation to improve yields and reduce reaction times. researchgate.net The choice of catalyst, solvent, and reaction conditions can be tailored to favor the formation of the desired nicotinonitrile product. nih.gov

Precursor Synthesis and Functional Group Interconversions Leading to the Chiral Aminoethyl Moiety

The synthesis of this compound requires not only the formation of the pyridine ring but also the careful construction and attachment of the chiral side chain. This is accomplished through a combination of precursor synthesis, where key fragments are built separately, and functional group interconversions (FGIs), which involve transforming one functional group into another. ic.ac.uksolubilityofthings.com

The introduction of the (R)-1-aminoethyl moiety with high stereochemical fidelity is a critical challenge. Several strategies are employed to achieve this:

Asymmetric Synthesis: One of the most direct methods is the asymmetric reduction of a precursor ketone or imine. Using a chiral catalyst, such as a transition metal complex with a chiral ligand, can stereoselectively add a hydride to the prochiral center, yielding the desired (R)-amine with high enantiomeric excess. imperial.ac.uknih.gov

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct a subsequent reaction, after which the auxiliary is removed. This approach allows for the controlled formation of the desired stereocenter.

Resolution of Racemates: A racemic mixture of the 1-aminoethyl group can be synthesized and then separated into its constituent enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography. researchgate.net

Starting from the Chiral Pool: Readily available, enantiomerically pure starting materials, such as the amino acid (R)-alanine, can be used as precursors. Through a series of functional group interconversions—for instance, reduction of the carboxylic acid—the desired chiral aminoethyl side chain can be prepared. fiveable.me

Functional group interconversions are fundamental to these transformations, allowing for the conversion of alcohols to alkyl halides, amines to amides, or the reduction of carbonyls to alcohols, which are all key steps in manipulating molecular structures. solubilityofthings.comub.edu

The construction of the central pyridine ring is another cornerstone of the synthesis. Pyridine ring formation can be achieved through various cyclization strategies that build the heterocycle from acyclic precursors. clockss.org

Common approaches include:

Condensation Reactions: A widely used method involves the condensation of 1,5-dicarbonyl compounds, or their synthetic equivalents, with an ammonia source. baranlab.org The initial condensation forms a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine ring. baranlab.org Variations of this method, such as the reaction of α,β-unsaturated ketones with enamines, provide access to asymmetrically substituted pyridines. acs.org

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, can be used to form the six-membered pyridine ring. nih.gov This typically involves the reaction of a diene with a dienophile, where one or both components contain nitrogen, leading to a heterocyclic ring after subsequent transformations. baranlab.orgnih.gov

Ring Synthesis from Functionalized Precursors: The reaction of chalcones (α,β-unsaturated ketones) with malononitrile and ammonium acetate in a refluxing solvent like ethanol is a common one-pot method for synthesizing 2-amino-4,6-diaryl-nicotinonitriles. mdpi.com This strategy simultaneously builds the pyridine ring and installs the cyano and amino groups.

These methods provide a versatile toolkit for constructing the nicotinonitrile core, which can then be further functionalized with the pre-formed chiral side chain.

Optimization of Reaction Conditions for Enantiomeric Purity and Yield

Achieving both high yield and high enantiomeric purity is the ultimate goal of any asymmetric synthesis. This requires meticulous optimization of reaction conditions, as small changes can have a significant impact on the outcome. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time. nih.gov

For the synthesis of a chiral molecule like this compound, the focus is often on the stereochemistry-defining step. If an asymmetric catalytic reduction is used to create the chiral center, the choice of the metal (e.g., copper, rhodium, iridium) and the chiral ligand is paramount. nih.gov The structure of the ligand creates a chiral environment around the metal center, which influences how the substrate binds and reacts, thereby favoring the formation of one enantiomer over the other. nih.govnih.gov

The following table illustrates how reaction parameters can be varied to optimize the synthesis for enantioselectivity and yield, based on common findings in asymmetric catalysis research.

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Cu(OTf)₂ (15 mol%) | (S,S)-Ph-Box | Toluene | 25 | 75 | 88 |

| 2 | Cu(OTf)₂ (15 mol%) | (R,R)-Ph-Box | Toluene | 25 | 78 | 92 |

| 3 | Cu(OTf)₂ (15 mol%) | (R,R)-Ph-Box | THF | 25 | 65 | 85 |

| 4 | Cu(OTf)₂ (15 mol%) | (R,R)-Ph-Box | Toluene | 0 | 72 | 97 |

| 5 | Ir(COD)Cl₂ (5 mol%) | (R)-BINAP | DCM | 25 | 85 | 95 |

| 6 | Ir(COD)Cl₂ (5 mol%) | (R)-BINAP | DCM | 40 | 90 | 91 |

| This is an interactive data table based on representative data; specific values depend on the exact substrates and reaction. |

As shown in the table, changing the ligand chirality (Entry 1 vs. 2) can invert the stereochemical outcome. Lowering the temperature (Entry 2 vs. 4) often leads to higher enantiomeric excess, albeit sometimes at the cost of reaction rate or yield. nih.gov The solvent can also play a crucial role by affecting catalyst solubility and stability (Entry 2 vs. 3). nih.gov

After the reaction is complete, analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Capillary Electrophoresis (CE) are essential for determining the enantiomeric purity of the product. nih.gov If the enantiomeric excess is not sufficiently high, purification methods like chiral simulated moving bed (SMB) chromatography may be employed to isolate the desired enantiomer in high purity. researchgate.net Continuous optimization and lifecycle management of the analytical methods themselves are also critical to ensure the quality control of the final compound. nih.gov

Stereochemical Characterization and Advanced Analytical Techniques

Chromatographic Enantioseparation Methodologies

Chromatography is a cornerstone for the separation and analysis of enantiomers. For a chiral amine like 6-(1-aminoethyl)nicotinonitrile, both direct and indirect methods are employed to resolve its enantiomers and determine enantiomeric excess (e.e.).

Chiral Stationary Phase (CSP) Chromatography (HPLC, GC, SFC)

Direct enantioseparation using chiral stationary phases (CSPs) is one of the most effective and widely used techniques for resolving enantiomers. yakhak.orgrsc.org This method involves the use of a stationary phase that is itself chiral. The separation is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These diastereomeric complexes have different energies of interaction, leading to different retention times on the chromatographic column. libretexts.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is the most common modality for this purpose. The success of the separation is highly dependent on the choice of the CSP. yakhak.orgrsc.org For primary amines such as 6-(1-aminoethyl)nicotinonitrile, several classes of CSPs have proven effective.

Polysaccharide-based CSPs: These are the most popular and versatile CSPs, typically consisting of cellulose (B213188) or amylose (B160209) derivatives coated or covalently bonded to a silica (B1680970) support. yakhak.orgyoutube.com Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. scas.co.jp The aromatic pyridine (B92270) ring and the primary amine group of 6-(1-aminoethyl)nicotinonitrile make it an ideal candidate for separation on these phases. Columns with phenylcarbamate derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dichlorophenylcarbamate), are particularly effective for resolving aromatic amines. yakhak.org

Pirkle-type CSPs: Also known as brush-type phases, these CSPs feature a small chiral molecule covalently bonded to the silica support. libretexts.orgyoutube.com They often have π-acidic or π-basic groups that interact with analytes possessing complementary aromatic systems. scas.co.jphplc.eu A Pirkle phase with a π-acidic selector, like a 3,5-dinitrobenzoyl group, would be expected to resolve 6-(1-aminoethyl)nicotinonitrile, whose pyridine ring can act as a π-basic system. libretexts.orgscas.co.jp A significant advantage of these phases is that columns with the opposite enantiomer of the selector are often available, which allows for the inversion of the elution order. hplc.eu

Macrocyclic Antibiotic CSPs: Stationary phases based on macrocyclic glycopeptides like teicoplanin or vancomycin (B549263) are well-suited for separating polar and ionic compounds, including underivatized amino compounds. nih.govsigmaaldrich.com Their complex three-dimensional structures offer multiple interaction sites, enabling effective chiral discrimination under reversed-phase or polar ionic mobile phase conditions, which are compatible with mass spectrometry (LC-MS). sigmaaldrich.com

The choice of mobile phase is also crucial. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. yakhak.orgyoutube.com For Supercritical Fluid Chromatography (SFC), supercritical CO2 is used as the main mobile phase component, often with an alcohol modifier. SFC can offer faster separations and is considered a "green" alternative to HPLC.

Table 1: Representative Chiral Stationary Phases for the Separation of Aromatic Amines This table is based on established methods for compounds structurally similar to 6-(1-aminoethyl)nicotinonitrile.

| CSP Type | Chiral Selector Example | Typical Mobile Phase (HPLC) | Principle of Interaction |

| Polysaccharide (Amylose) | Amylose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IE) | Hexane/Isopropanol | π-π interactions, H-bonding, Steric fit |

| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | Hexane/Ethanol | π-π interactions, H-bonding, Steric fit |

| Pirkle-type (π-acid) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Isopropanol/Acetonitrile | π-acid/π-base interactions, H-bonding |

| Macrocyclic Antibiotic | Teicoplanin (e.g., Astec CHIROBIOTIC T) | Methanol/Water + Acid/Base modifier | Ion-exchange, H-bonding, Inclusion |

Chiral Derivatizing Agent (CDA) Strategies for Diastereomer Formation

An alternative to direct separation on a CSP is the indirect method, which involves the pre-column or post-column derivatization of the enantiomers with a chiral derivatizing agent (CDA). nih.govactascientific.com This reaction converts the enantiomeric pair into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral chromatographic column (typically a C18 reversed-phase column). libretexts.orgactascientific.com

In this widely used approach, the analyte is derivatized before being introduced into the chromatograph. actascientific.com The primary amine of 6-(1-aminoethyl)nicotinonitrile is a reactive handle for derivatization with various CDAs. nih.gov The reaction must be quantitative, and the CDA must be enantiomerically pure to ensure that the resulting diastereomer ratio accurately reflects the original enantiomer ratio of the analyte. nih.gov

Common CDAs for primary amines include:

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA): Reacts with primary amines under mild alkaline conditions to form stable diastereomeric derivatives with strong UV absorbance. nih.govnih.gov

o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts with primary amines in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine or isobutyryl-L-cysteine) to rapidly form fluorescent, diastereomeric isoindolone derivatives. nih.govresearchgate.net

1-(9-Fluorenyl)ethyl Chloroformate (FLEC): This reagent reacts with primary amines to yield highly fluorescent diastereomeric carbamates. nih.gov

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate (GITC): Forms diastereomeric thiourea (B124793) derivatives. nih.gov

After derivatization, the resulting mixture of diastereomers is separated by conventional achiral HPLC. The enantiomeric excess of the original sample is calculated from the peak areas of the two separated diastereomers.

Table 2: Common Chiral Derivatizing Agents (CDAs) for Primary Amines

| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted | Resulting Derivative | Detection |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide | FDAA (Marfey's Reagent) | Primary Amine | Dinitrophenyl (DNP)-amino acid amide | UV |

| o-Phthalaldehyde / N-acetyl-L-cysteine | OPA / NAC | Primary Amine | Isoindolone | Fluorescence |

| 1-(9-Fluorenyl)ethyl Chloroformate | FLEC | Primary Amine | Carbamate | Fluorescence |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate | GITC | Primary Amine | Thiourea | UV |

Post-column derivatization is primarily a technique to enhance detection sensitivity rather than for chiral resolution itself. pickeringlabs.compickeringlabs.com In this setup, the enantiomers are first separated on a chiral stationary phase (as described in 3.1.1). The separated enantiomers then exit the column and are mixed with a derivatizing reagent in a post-column reactor before reaching the detector. pickeringlabs.comnih.gov

This approach is useful when the analyte, such as 6-(1-aminoethyl)nicotinonitrile, lacks a strong chromophore or fluorophore, making it difficult to detect at low concentrations. pickeringlabs.com For example, after separation on a Chiralpak column, the eluent containing the individual enantiomers could be mixed with a reagent like OPA (with an achiral thiol) or fluorescamine, which react with primary amines to produce highly fluorescent products. nih.gov This increases the signal-to-noise ratio, allowing for more accurate quantification of the separated enantiomers without altering the chromatography itself. pickeringlabs.com The key requirement is that the reaction must be very fast to avoid significant band broadening in the reactor. pickeringlabs.com

Spectroscopic Techniques for Stereochemical Elucidation

While chromatography is excellent for separation, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide powerful tools for determining enantiomeric excess and elucidating stereochemistry without the need for physical separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination (e.g., Chiral Solvating Agents)

In an achiral solvent, the NMR spectra of two enantiomers are identical. However, their spectra can be differentiated by adding a chiral auxiliary to the NMR tube. researchgate.net This auxiliary can be a chiral derivatizing agent (CDA) that forms stable covalent diastereomers, or more conveniently, a chiral solvating agent (CSA) that forms transient, non-covalent diastereomeric complexes. nih.govacs.org

The formation of these diastereomeric complexes in solution causes the corresponding nuclei in the two enantiomers of the analyte to experience different magnetic environments. youtube.com This difference results in separate signals (chemical shift non-equivalence, ΔΔδ) in the NMR spectrum (typically ¹H or ¹³C NMR) for the two enantiomers. nih.gov The enantiomeric excess can then be determined by integrating the areas of these resolved signals. researchgate.net

For 6-(1-aminoethyl)nicotinonitrile, several types of CSAs would be effective:

Thiourea-based CSAs: Chiral thioureas, such as those derived from aminoalcohols, have been shown to be effective for the enantiodiscrimination of N-DNB amino acids and are applicable to primary amines. mdpi.com The interaction relies on hydrogen bonding between the CSA and the analyte.

Carbamate-based CSAs: CSAs derived from natural sources like isomannide (B1205973) or isosorbide (B1672297) can form diastereomeric complexes through hydrogen bonding and π-π interactions. nih.govacs.org

Chiral Acids: Simple chiral acids like (S)-mandelic acid can form diastereomeric salts with a basic amine like 6-(1-aminoethyl)nicotinonitrile, leading to observable signal splitting in the NMR spectrum. youtube.com

The magnitude of the chemical shift difference depends on the specific CSA used, the analyte, the solvent, and the temperature. Protons close to the stereocenter, such as the methine proton (-CH(CH₃)NH₂) and the methyl protons, as well as the aromatic protons on the pyridine ring of 6-(1-aminoethyl)nicotinonitrile, are most likely to show resolvable signals.

Table 3: Potential Chiral Solvating Agents (CSAs) for NMR Analysis of Chiral Amines

| CSA Class | Specific Example | Analyte Functional Group | Interaction Mechanism | Expected NMR Observation |

| Chiral Acid | (R)-Mandelic Acid | Basic Amine | Acid-base salt formation, H-bonding | Splitting of signals for protons near the chiral center |

| Carbamate Derivative | Isomannide-derived dicarbamate | Amine, Aromatic Ring | H-bonding, π-π stacking | Splitting of methine and aromatic proton signals |

| Thiourea Derivative | 2-[(1R)-1-aminoethyl]phenol-derived thiourea | Amine, Aromatic Ring | H-bonding, Dipole-dipole | Splitting of methine and aromatic proton signals |

| Binaphthyl Derivative | (R)-1,1'-Bi-2-naphthol (BINOL) | Basic Amine | H-bonding, Steric interaction | Splitting of signals for protons near the chiral center |

Chiral Optical Spectroscopies (e.g., ECD, VCD, ROA)

Chiral optical spectroscopies, including Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA), are powerful non-destructive techniques for investigating the stereochemical properties of chiral molecules in solution. These methods rely on the differential interaction of left and right circularly polarized light with a chiral sample, providing unique spectral fingerprints that are exquisitely sensitive to the molecule's three-dimensional structure.

While specific experimental data for (R)-6-(1-aminoethyl)nicotinonitrile is not extensively documented in publicly available literature, the principles of these techniques are broadly applicable. For a molecule like this compound, ECD spectroscopy would probe the electronic transitions of its chromophores, such as the nicotinonitrile ring. The resulting spectrum, a plot of differential absorption versus wavelength, would be characteristic of the (R)-configuration at the chiral center.

VCD and ROA, which measure the differential absorption of left and right circularly polarized infrared and Raman scattered radiation, respectively, would provide detailed information about the vibrational modes of the molecule. Each vibrational band in the infrared or Raman spectrum would have a corresponding VCD or ROA signal, the sign and intensity of which are directly related to the absolute configuration and conformational preferences of the molecule. Theoretical calculations, often employing density functional theory (DFT), are typically used in conjunction with experimental spectra to predict the chiroptical response and confirm the absolute configuration.

Mass Spectrometry (MS) Applications in Chiral Analysis (e.g., HRMS, LC-MS/MS)

Mass spectrometry (MS) has become an indispensable tool in pharmaceutical analysis for its high sensitivity and specificity. When coupled with chiral separation techniques, it provides a powerful platform for the analysis of enantiomers. High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of this compound, confirming its elemental composition with a high degree of confidence.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the quantitative analysis of chiral compounds in complex matrices. In a typical workflow, the enantiomers of 6-(1-aminoethyl)nicotinonitrile would first be separated on a chiral stationary phase (CSP) via liquid chromatography. The eluting enantiomers would then be introduced into the mass spectrometer. Through fragmentation of the parent ion, specific product ions can be monitored (Selected Reaction Monitoring or SRM), providing a highly selective and sensitive method for quantification. While direct differentiation of enantiomers by mass spectrometry alone is generally not possible, the coupling with a chiral separation method makes it a cornerstone of modern chiral analysis.

Table 1: Hypothetical LC-MS/MS Parameters for Chiral Analysis of 6-(1-aminoethyl)nicotinonitrile

| Parameter | Value |

| Chromatographic System | |

| Chiral Column | e.g., Polysaccharide-based CSP |

| Mobile Phase | e.g., Acetonitrile/Methanol with additives |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ of 6-(1-aminoethyl)nicotinonitrile |

| Product Ions (m/z) | Hypothetical fragment ions |

| Collision Energy | Optimized for fragmentation |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The spatial arrangement of the atoms within the crystal lattice can then be deduced, providing a three-dimensional model of the molecule.

For this compound, obtaining a suitable single crystal would be the first critical step. The analysis of the diffraction data, particularly the anomalous scattering effects, allows for the determination of the absolute stereochemistry without the need for a reference standard of known configuration. The resulting crystallographic data provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.

Other Advanced Analytical Approaches for Purity and Identity Confirmation

Beyond the specific techniques for stereochemical characterization, a suite of other advanced analytical methods is essential for confirming the purity and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the atomic connectivity. For chiral analysis, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separate signals for the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric purity.

High-Performance Liquid Chromatography (HPLC): Achiral (reverse-phase or normal-phase) HPLC is routinely used to assess the chemical purity of the compound, separating it from any impurities or starting materials. When a chiral stationary phase is employed, as mentioned in the LC-MS/MS section, HPLC becomes a powerful tool for determining enantiomeric purity by separating the (R)- and (S)-enantiomers.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. The spectrum would show characteristic absorption bands for the nitrile (C≡N) group, the amino (N-H) group, and the aromatic pyridine ring of this compound.

Table 2: Summary of Analytical Techniques and Their Primary Application for this compound

| Technique | Primary Application | Information Obtained |

| ECD, VCD, ROA | Stereochemical Characterization | Absolute configuration, solution-state conformation |

| HRMS | Identity Confirmation | Accurate mass, elemental composition |

| LC-MS/MS | Chiral Analysis & Quantification | Enantiomeric separation and quantification |

| X-ray Crystallography | Absolute Configuration | Unambiguous 3D structure, bond parameters |

| NMR Spectroscopy | Structural Elucidation, Purity | Atomic connectivity, chemical and enantiomeric purity |

| HPLC | Purity Assessment | Chemical and enantiomeric purity |

| FTIR Spectroscopy | Identity Confirmation | Functional group identification |

Reaction Mechanisms and Reactivity Studies of R 6 1 Aminoethyl Nicotinonitrile

Nucleophilic Substitution Reactions (SN1/SN2) at the Aminoethyl Chiral Center

The chiral carbon atom in the aminoethyl side chain of (R)-6-(1-aminoethyl)nicotinonitrile is a potential site for nucleophilic substitution reactions. The pathway of these reactions, whether SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), is contingent on several factors including the nature of the substrate, the nucleophile, the leaving group, and the solvent. quora.comvedantu.com

The primary amine on a chiral center presents an interesting case for nucleophilic substitution. Direct displacement of the amino group is generally unfavorable as it is a poor leaving group. However, conversion of the amino group into a better leaving group, for instance through diazotization, could facilitate substitution.

SN1 Pathway: An SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. vedantu.commasterorganicchemistry.com For this compound, this would involve the departure of a leaving group from the chiral carbon to form a secondary carbocation. The stability of this carbocation is a critical factor. quora.commasterorganicchemistry.com The proximity of the electron-withdrawing nicotinonitrile ring might destabilize a neighboring carbocation, making the SN1 pathway less favorable. However, if the reaction is conducted in a polar protic solvent, which can solvate both the carbocation and the leaving group, the SN1 mechanism could be promoted. quora.comvedantu.com SN1 reactions typically result in a racemic mixture of products due to the planar nature of the carbocation intermediate, which can be attacked from either face by the nucleophile. vedantu.com

SN2 Pathway: The SN2 reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. vedantu.commasterorganicchemistry.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. vedantu.comlibretexts.org A key characteristic of the SN2 reaction is the inversion of stereochemistry at the chiral center, known as a Walden inversion. vedantu.com For this compound, an SN2 reaction would lead to the corresponding (S)-enantiomer. The steric hindrance around the chiral center is a crucial determinant for the feasibility of an SN2 reaction. quora.commasterorganicchemistry.com The presence of the nicotinonitrile ring and the methyl group on the chiral carbon could create some steric hindrance, potentially slowing down an SN2 attack.

The choice between an SN1 and SN2 pathway is a delicate balance of these competing factors. For a secondary substrate like this compound, both mechanisms are theoretically possible and the predominant pathway would be highly dependent on the specific reaction conditions. libretexts.org

Table 1: Factors Influencing SN1 vs. SN2 Reactions at the Chiral Center

| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Secondary substrate; both pathways are possible. quora.comvedantu.com |

| Nucleophile | Weak nucleophiles | Strong nucleophiles | The choice of nucleophile will be critical. vedantu.com |

| Leaving Group | Good leaving group | Good leaving group | The amino group is a poor leaving group and would require modification. libretexts.org |

| Solvent | Polar protic | Polar aprotic | The solvent choice can be used to direct the reaction pathway. quora.comvedantu.com |

| Stereochemistry | Racemization | Inversion of configuration | A key diagnostic tool to distinguish between the two mechanisms. vedantu.com |

Reactivity of the Nicotinonitrile Moiety

The nicotinonitrile part of the molecule, an aromatic heterocycle with a cyano substituent, possesses its own distinct reactivity profile.

Addition-Elimination Processes

The pyridine (B92270) ring in the nicotinonitrile moiety is generally electron-deficient, particularly due to the electron-withdrawing nature of the nitrogen atom and the cyano group. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, which typically proceed via an addition-elimination mechanism. wikipedia.org In this process, a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of a leaving group restores the aromaticity of the ring. For SNAr to occur, a good leaving group must be present on the ring, and the ring must be activated by electron-withdrawing groups. wikipedia.orgnih.gov While the cyano group is electron-withdrawing, the reactivity of this compound in SNAr reactions would depend on the presence of a suitable leaving group on the pyridine ring.

Cycloaddition Reactions

The nitrile group (C≡N) of the nicotinonitrile moiety can, in principle, participate in cycloaddition reactions, acting as a dienophile or an enophile. mit.edu However, the participation of unactivated nitriles in such reactions is relatively rare. mit.edu For the nitrile group to act as a 2π component in a Diels-Alder or ene reaction, the reaction often requires high temperatures or the presence of a catalyst. mit.edu The pyridine ring itself can also participate in cycloaddition reactions, although this is less common. Theoretical studies have explored the possibility of [4+2] and [8+2] cycloadditions with indolizine (B1195054) systems, which share some electronic similarities with pyridines. msu.ru The feasibility of cycloaddition reactions involving the nicotinonitrile moiety of this compound would likely depend on the specific reaction partner and conditions.

Regioselectivity and Stereoselectivity in Reactions Involving the Compound

Regioselectivity, the preference for reaction at one position over another, and stereoselectivity, the preference for the formation of one stereoisomer over another, are critical considerations in the reactions of this compound. wikipedia.orgmasterorganicchemistry.com

Regioselectivity: In reactions involving the nicotinonitrile ring, the positions of the substituents will direct incoming reagents. For electrophilic aromatic substitution, the existing substituents (the aminoethyl group and the cyano group) will influence the position of attack on the pyridine ring. lumenlearning.com Conversely, in nucleophilic aromatic substitution, the position of a leaving group relative to the electron-withdrawing cyano group would be a key determinant of regioselectivity. wikipedia.org In reactions involving both the side chain and the ring, the relative reactivity of each site will determine the regiochemical outcome. For instance, enzymes can exhibit high regioselectivity in amination reactions of diketones, preventing the need for protecting groups. mdpi.com

Stereoselectivity: The chiral center in the aminoethyl side chain is a key element for stereoselectivity. As discussed in section 4.1, an SN2 reaction at this center would proceed with inversion of configuration, leading to the (S)-enantiomer. vedantu.com An SN1 reaction would likely lead to a loss of stereochemical integrity. vedantu.com In cycloaddition reactions, the stereochemical outcome (e.g., endo/exo selectivity) is governed by the geometry of the transition state. rsc.orgnih.gov The use of chiral catalysts or auxiliaries can be employed to control the stereoselectivity of reactions. nih.gov The inherent chirality of this compound could also influence the stereochemical course of reactions at the nicotinonitrile moiety, a phenomenon known as asymmetric induction.

Influence of Substituents on Reaction Pathways and Kinetics

Substituents on the nicotinonitrile ring can significantly impact the reaction pathways and kinetics. lumenlearning.com Electron-donating groups will increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and less susceptible to nucleophilic attack. lumenlearning.com Conversely, electron-withdrawing groups will have the opposite effect. lumenlearning.com

Table 2: Predicted Influence of Substituents on the Reactivity of the Nicotinonitrile Ring

| Substituent Type | Effect on Electrophilic Aromatic Substitution | Effect on Nucleophilic Aromatic Substitution |

| Electron-Donating | Activating, increases reaction rate | Deactivating, decreases reaction rate |

| Electron-Withdrawing | Deactivating, decreases reaction rate | Activating, increases reaction rate |

Mechanistic Insights from Kinetic Studies

Kinetic studies, which measure the rate of a reaction and its dependence on the concentration of reactants, can provide valuable insights into the reaction mechanism. nih.gov For example, a reaction rate that is dependent on the concentration of both the substrate and the nucleophile is indicative of a bimolecular rate-determining step, characteristic of an SN2 or SNAr reaction. vedantu.comnih.gov A rate that is only dependent on the substrate concentration suggests a unimolecular rate-determining step, as seen in SN1 reactions. vedantu.com

By systematically varying substituents and measuring the corresponding reaction rates, a Hammett plot can be constructed to correlate reaction rates with substituent electronic effects. nih.gov The slope of this plot (the reaction constant, rho) provides information about the nature of the transition state. A large positive rho value indicates that the transition state has a significant negative charge buildup, which is stabilized by electron-withdrawing groups. nih.gov Conversely, a large negative rho value suggests a positive charge buildup in the transition state. Such studies could be instrumental in elucidating the mechanisms of reactions involving this compound. For example, kinetic studies of a [4+2] cycloaddition reaction showed that the reaction rate increased with the electrophilicity of the nitroalkene, and the solvent effect suggested a polar transition state. nih.gov

Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bohrium.com For (R)-6-(1-aminoethyl)nicotinonitrile, DFT calculations would be instrumental in determining its most stable three-dimensional structure (optimized geometry). These calculations can provide precise data on bond lengths, bond angles, and dihedral angles.

General principles from studies on related molecules, such as 6-methyl nicotinic acid, show that DFT methods, often using a basis set like B3LYP/6-311+G(d,p), can yield geometric parameters that are in good agreement with experimental data where available. jocpr.com The planarity of the pyridine (B92270) ring and the orientation of the chiral aminoethyl side chain would be key structural features to analyze. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-CN | ~1.45 Å |

| C-C (ring) | ~1.39 Å | |

| C-N (ring) | ~1.34 Å | |

| C-C (ethyl) | ~1.53 Å | |

| C-N (amino) | ~1.47 Å | |

| Bond Angle | C-C-CN | ~120° |

| C-N-C (ring) | ~117° | |

| Dihedral Angle | Ring-C-C-N | Varies with conformation |

| Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. nih.gov For a nicotinonitrile derivative, the HOMO is often located on the pyridine ring and the amino group, while the LUMO may be distributed over the pyridine ring and the electron-withdrawing nitrile group. researchgate.netscirp.org

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) (Illustrative) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Note: This table is for illustrative purposes only and does not represent actual calculated data. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net Red-colored regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are sites for nucleophilic attack. nih.gov

For this compound, the nitrogen atom of the pyridine ring and the lone pair of the amino group would be expected to be regions of negative potential. The hydrogen atoms of the amino group and potentially the carbon atom of the nitrile group would likely show positive potential. materialsciencejournal.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. dhu.edu.cn For a flexible molecule like this compound, MD simulations would be crucial for exploring its conformational landscape and understanding the dynamic behavior of the aminoethyl side chain. semanticscholar.org

These simulations can also be used to study how the molecule interacts with solvent molecules and to model its binding to a biological target, such as a protein receptor. By simulating the system over time, one can observe preferred binding orientations and calculate the binding free energy. nih.gov

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can be used to model chemical reactions, predict their feasibility, and identify the structures of transition states. nih.gov For the synthesis of this compound, which often involves asymmetric synthesis techniques, computational modeling could help in understanding the mechanism of the catalysts used and predicting the enantioselectivity of the reaction. evitachem.com By calculating the energy barriers for different reaction pathways, researchers can optimize reaction conditions to favor the desired product.

Quantitative Structure-Activity Relationships (QSAR) for Understanding Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) studies are used in medicinal chemistry to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Although no specific QSAR studies for this compound were found, if a series of related nicotinonitrile derivatives were synthesized and tested for a particular biological activity, a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., electronic properties from DFT, shape, size) to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Chiral Recognition Mechanisms through Computational Modeling

Understanding how a chiral molecule is recognized by a biological system is fundamental for drug design. Computational modeling, particularly molecular docking and MD simulations, can provide insights into the chiral recognition of this compound. researchgate.net By modeling the interaction of the (R)-enantiomer with a chiral receptor (like an enzyme or a G-protein coupled receptor) and comparing it to the interaction of the (S)-enantiomer, researchers can identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for stereoselectivity. mdpi.com

Advanced Derivatization Strategies for R 6 1 Aminoethyl Nicotinonitrile Research

Strategies for Enhanced Spectroscopic and Chromatographic Detection

The inherent chemical properties of (R)-6-(1-aminoethyl)nicotinonitrile may not be optimal for all analytical techniques. Derivatization can overcome limitations in detection sensitivity and chromatographic behavior.

Introduction of Chromophores and Fluorophores

To improve detection in techniques like High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) or fluorescence detection, chromophoric or fluorophoric tags can be attached to the molecule. This is typically achieved by reacting the primary amine of this compound with a derivatizing agent.

Chromophoric Derivatization: Reagents containing aromatic systems that absorb strongly in the UV-Vis spectrum can be used. The reaction of the primary amine with such a reagent results in a derivative with a significantly higher molar absorptivity, leading to lower detection limits.

Fluorophoric Derivatization: For even greater sensitivity, fluorescent tags can be introduced. Reagents like dansyl chloride react with primary amines to form highly fluorescent sulfonamide derivatives. nih.gov This allows for the quantification of minute amounts of the compound. Another class of reagents, such as those derived from benzofurazan, like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), react with primary amines to yield intensely fluorescent products, enabling detection at very low concentrations.

The introduction of these tags not only enhances sensitivity but can also improve the chromatographic separation of the analyte from interfering substances in complex matrices. nih.gov

Table 1: Common Derivatizing Agents for Enhanced Spectroscopic Detection of Primary Amines

| Derivatizing Agent | Type | Reactive Group | Resulting Derivative | Detection Method |

| Dansyl Chloride | Fluorophore | Sulfonyl Chloride | Sulfonamide | Fluorescence, MS |

| NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) | Fluorophore | Activated Fluoride | Amine Adduct | Fluorescence |

| Benzoyl Chloride | Chromophore | Acyl Chloride | Amide | UV-Vis |

Silylation and Acylation for Improved Volatility and Stability

For analysis by Gas Chromatography (GC), compounds must be volatile and thermally stable. The primary amine group in this compound can lead to poor peak shape and thermal degradation in the GC inlet and column. Silylation and acylation are common derivatization techniques to address these issues. researchgate.net

Silylation: This process involves reacting the amine with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. researchgate.netnih.gov The resulting TMS derivative is more volatile, less polar, and more thermally stable, leading to improved chromatographic performance and sensitivity. researchgate.net However, silylation reactions require anhydrous conditions as the reagents are sensitive to moisture. nih.gov

Acylation: Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) converts the primary amine into a stable amide. These derivatives are often more volatile than the parent compound and exhibit better chromatographic behavior. researchgate.net Acylated derivatives can also provide specific mass spectral fragmentation patterns that aid in structural elucidation and quantification in GC-Mass Spectrometry (GC-MS). researchgate.net

Table 2: Derivatization Strategies for GC Analysis of Primary Amines

| Strategy | Reagent Example | Advantages | Considerations |

| Silylation | BSTFA, MSTFA | Increased volatility and thermal stability, improved peak shape. researchgate.net | Requires anhydrous conditions, reagents can be harsh on GC columns. nih.gov |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Forms stable derivatives, improves volatility, provides specific mass spectra. researchgate.net | Can introduce byproducts that may need to be removed. |

Derivatization for Diastereomer Formation in Chiral Resolution

Since this compound is a chiral compound, it is often necessary to separate it from its (S)-enantiomer, a process known as chiral resolution. libretexts.org A common and effective method for resolution is to react the racemic amine with a single enantiomer of a chiral derivatizing agent (CDA). libretexts.orglibretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties, such as solubility and chromatographic retention times, which allows for their separation by standard techniques like crystallization or chromatography. libretexts.orglibretexts.org

A variety of chiral derivatizing agents can be used for this purpose. For primary amines, chiral carboxylic acids or their activated derivatives are frequently employed. libretexts.org For example, reacting racemic 6-(1-aminoethyl)nicotinonitrile with an enantiomerically pure chiral acid, such as (R)-(-)-α-methoxyphenylacetic acid (MPA), would produce a mixture of (R,R) and (S,R) diastereomeric amides. nih.gov These diastereomers can then be separated. Subsequent hydrolysis of the separated diastereomers would yield the individual (R) and (S) enantiomers of the amine. libretexts.org

The choice of the chiral derivatizing agent is crucial and can influence the ease of separation of the resulting diastereomers. The separated diastereomers can often be distinguished using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy, where the different spatial arrangements of the atoms lead to distinct chemical shifts for certain protons. nih.gov

Table 3: Examples of Chiral Derivatizing Agents for Amine Resolution

| Chiral Derivatizing Agent (CDA) | Class | Resulting Diastereomer | Separation Technique |

| (+)-Tartaric Acid | Chiral Acid | Diastereomeric Salts | Crystallization youtube.com |

| (R)-(-)-α-Methoxyphenylacetic acid (MPA) | Chiral Acid | Diastereomeric Amides | Chromatography, NMR Analysis nih.gov |

| (S)-(+)-Naproxen derivatives | Chiral Acid | Diastereomeric Amides | Chromatography nih.gov |

| Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Chiral Acid | Diastereomeric Amides | Chromatography, NMR Analysis libretexts.org |

Chemical Modification for Subsequent Synthetic Transformations

Beyond analytical purposes, the functional groups of this compound can be chemically modified to facilitate its use as a building block in the synthesis of more complex molecules. evitachem.com

Modification of the Amine Group: The primary amine can be a nucleophile in various reactions. It can undergo reductive amination with aldehydes or ketones to form secondary amines, which can then be used in coupling reactions to build larger molecular scaffolds. evitachem.com It can also be converted into other functional groups, such as amides or sulfonamides, to alter its chemical properties for a specific synthetic goal.

Modification of the Nitrile Group: The nitrile group is a versatile functional group that can be transformed into other moieties. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. evitachem.com Alternatively, it can be reduced to a primary amine, yielding a diamine derivative. These transformations open up new avenues for synthetic elaboration.

Modification of the Pyridine (B92270) Ring: The pyridine ring itself can undergo chemical reactions, such as electrophilic substitution, although these are often less facile than with benzene (B151609) rings. evitachem.com Such modifications can introduce new substituents onto the aromatic core, allowing for the fine-tuning of the molecule's properties in the context of drug design or materials science.

These chemical modifications are integral to leveraging this compound as a starting material for creating novel compounds with potentially valuable biological or chemical properties.

Applications in Chemical Research and Organic Synthesis

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

The primary value of (R)-6-(1-aminoethyl)nicotinonitrile in organic synthesis lies in its identity as a chiral building block. The presence of a defined stereocenter at the ethylamine (B1201723) side chain allows for the transfer of chirality into a target molecule, a critical aspect in medicinal chemistry where enantiomers often exhibit different biological activities. researchgate.net The compound serves as a scaffold containing three key functional components: the basic nitrogen of the pyridine (B92270) ring, the primary amine, and the nitrile group. Each of these sites can be selectively targeted for chemical transformations.

The synthesis of complex nitrogen-containing therapeutic agents often relies on such chiral intermediates. For instance, the creation of polycyclic structures like Varenicline, a medication used for smoking cessation, involves the assembly of intricate heterocyclic systems. newdrugapprovals.org While not a direct precursor, this compound represents the type of chiral aminopyridine fragment that chemists utilize to construct such complex molecular architectures. The amine can be used for amidation or reductive amination reactions, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple pathways for elaboration. evitachem.com

Table 1: Key Structural Features of this compound as a Chiral Building Block

| Feature | Chemical Group | Potential Synthetic Utility |

|---|---|---|

| Chirality | (R)-1-aminoethyl | Introduction of a specific stereoisomer into the final product. |

| Nucleophilic Center | Primary Amine (-NH2) | Formation of amides, carbamates, sulfonamides, and imines. |

| Pyridine Ring | Nitrogen Heterocycle | Can be functionalized via electrophilic substitution; acts as a ligand-coordinating site. evitachem.com |

| Nitrile Group | Cyano (-C≡N) | Can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring. evitachem.comnih.gov |

Role as Chiral Ligands or Organocatalysts in Asymmetric Reactions

In the field of asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of a reaction. nih.gov Chiral ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed through a lower energy transition state for one enantiomer over the other. Compounds like this compound, which possess a chiral center and multiple heteroatoms (amine and pyridine nitrogen), are attractive candidates for development into chiral ligands. researchgate.net

Although specific applications of this compound as a ligand are not extensively documented, its structure is analogous to other successful ligands derived from chiral amino alcohols and aminopyridines used in catalysis. researchgate.nettubitak.gov.tr The two nitrogen atoms can act as a bidentate chelate to a transition metal (e.g., copper, rhodium, palladium), forming a stable complex. The chirality of the aminoethyl group would then influence the spatial arrangement of substrates around the metal center. This strategy has been successfully applied to a wide range of metal-catalyzed processes. nih.gov Furthermore, the primary amine itself can function as an organocatalyst, for example, by forming chiral enamines or iminium ions with carbonyl compounds, a foundational principle of organocatalysis.

Table 2: Potential Asymmetric Reactions for Ligands Derived from Aminopyridines

| Reaction Type | Metal Catalyst (Example) | Role of Chiral Ligand |

|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Iridium | Controls the facial selectivity of H2 addition to a double bond. |

| Asymmetric Allylic Alkylation | Palladium | Directs the nucleophilic attack to one face of the π-allyl complex. nih.gov |

| Asymmetric Henry Reaction | Copper | Coordinates aldehyde and nitroalkane to favor one stereochemical outcome. tubitak.gov.tr |

| Asymmetric C-H Activation | Rhodium, Iridium | Enables enantioselective functionalization of C-H bonds. researchgate.net |

Intermediates in the Synthesis of Other Nitrogen Heterocycles

The functional group array of this compound makes it a versatile intermediate for the synthesis of other nitrogen-containing heterocyclic systems. evitachem.com The nitrile and amine groups can participate in intramolecular cyclization reactions to form new rings fused to the initial pyridine core. For example, under appropriate conditions, the amine could react with a reagent to form a new ring incorporating the adjacent nitrile carbon.

The synthesis of nitrogen heterocycles often involves the transformation of pyridinium (B92312) salts, which can undergo ring-opening and rearrangement cascades to yield different heterocyclic structures. nih.gov Moreover, nicotinonitrile derivatives are known precursors for more complex fused systems. For instance, 2-aminobenzonitriles are used in annulation reactions to build quinazolinone rings, demonstrating a pathway where a nitrile and an amino group on an aromatic ring are key reactive partners. acs.org The reactivity of this compound allows for its potential use in similar cyclization strategies to access novel heterocyclic scaffolds of interest in medicinal chemistry.

Table 3: Potential Heterocyclic Synthesis Pathways

| Reacting Groups | Reagent/Condition | Resulting Heterocycle (Example) |

|---|---|---|

| Amine and Nitrile | Intramolecular cyclization promoter | Fused dihydropyrimidines or related bicyclic systems. |

| Nitrile Group | Sodium Azide | Pyridyl-tetrazole derivatives. |

| Pyridine Ring | Strong nucleophiles | Ring-opening to form acyclic or different heterocyclic products. nih.gov |

Exploration in Materials Science for Unique Optical or Electronic Properties

While the primary focus for this compound has been in synthetic and medicinal chemistry, its structural features suggest potential for exploration in materials science. The nitrile group is a powerful electron-withdrawing group with a large dipole moment, and its incorporation into pharmaceuticals is known to modulate electronic properties and improve metabolic stability. nih.govnih.gov These same electronic characteristics are valuable in the design of functional organic materials.

Aromatic and heterocyclic nitriles are investigated as components of liquid crystals, nonlinear optical materials, and organic semiconductors. The strong dipole of the nitrile can lead to desirable intermolecular interactions for self-assembly and can polarize a molecule to enhance its optical response. nih.gov The pyridine ring provides a π-conjugated system that can participate in electronic delocalization. Although specific studies on materials derived from this compound are not prominent, its combination of a chiral center, a polar nitrile group, and an aromatic heterocycle presents a template for designing novel chiral materials with unique optical or electronic properties. For instance, polymerization or incorporation into a larger conjugated system could lead to chiral polymers with interesting chiroptical activity.

Future Research Directions

Development of Novel Stereoselective Synthetic Methodologies

The efficient and precise synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. For (R)-6-(1-aminoethyl)nicotinonitrile, a primary α-chiral amine, future research will concentrate on pioneering new stereoselective synthetic methods that offer high yields, exceptional enantioselectivity, and improved process efficiency.

Current synthetic strategies often rely on catalytic asymmetric synthesis, employing chiral catalysts to guide the formation of the desired stereoisomer. evitachem.com One promising avenue for future exploration is the advancement of biomimetic chemocatalysis, which draws inspiration from enzymatic transaminations to achieve high enantioselectivity. evitachem.com Research into novel chiral catalysts, including sophisticated transition metal complexes and organocatalysts, is expected to yield more efficient and selective transformations. evitachem.comrsc.org For instance, the development of chiral N-triflyl phosphoramide (B1221513) has proven effective in the catalytic asymmetric cyclization of related imines to form chiral amines. rsc.org

Another key area is the exploration of novel reaction pathways starting from readily available materials like nicotinic acid derivatives. evitachem.com Methodologies such as the Vorbruggen glycosylation protocol, which has been used for the stereoselective synthesis of nicotinamide (B372718) riboside analogs, could be adapted for the synthesis of other chiral nicotinonitrile derivatives. nih.gov Furthermore, developing highly stereoselective sequences, such as an internal redox reaction followed by an inverse electron-demand hetero-Diels–Alder reaction, could enable the one-pot construction of complex heterocyclic structures with multiple stereocenters, a strategy that could be conceptually applied to advanced derivatives of this compound. rsc.org

Future synthetic strategies will likely focus on methods that offer both high stereocontrol and broad functional group tolerance, allowing for the creation of a diverse library of analogs for structure-activity relationship (SAR) studies. researchgate.net

Advanced Spectroscopic Techniques for Real-Time Chiral Analysis

The accurate determination of enantiomeric purity is critical for both process development and quality control. wikipedia.org Future research will focus on the development and application of advanced spectroscopic techniques for the rapid and precise real-time analysis of chiral nicotinonitriles.

While chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the current standard for enantioselective analysis, there is a growing need for faster and more integrated methods. wikipedia.orgresearchgate.net Research into ultrafast LC techniques, which have achieved enantioseparation of nicotine (B1678760) in under 20 seconds using modified macrocyclic glycopeptide stationary phases, presents a promising direction. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for chiral analysis without the need for physical separation. scilit.com The use of chiral discriminating agents, such as chiral solvating or derivatizing agents, can induce chemical shift differences between enantiomers, allowing for their quantification. scilit.comresearchgate.net For example, 1H and 13C NMR spectroscopy using chiral complexing agents like l,l′-binaphthyl-2,2′-diylphosphoric acid or lanthanide complexes have been successfully used to distinguish between nicotine enantiomers, a technique directly applicable to this compound. nih.gov Future work will likely involve the design of novel and more effective chiral solvating agents tailored for nicotinonitrile structures.

The integration of these advanced spectroscopic methods into reaction monitoring setups will enable real-time analysis, providing immediate feedback on enantioselectivity and allowing for rapid optimization of reaction conditions.

Integration of Computational and Experimental Approaches for Mechanism Elucidation and Prediction

The synergy between computational modeling and experimental synthesis is revolutionizing chemical research. researchgate.net For this compound and its derivatives, integrating these approaches will be crucial for understanding reaction mechanisms, predicting reactivity, and designing more efficient synthetic routes. mit.edu

Computational tools, such as Density Functional Theory (DFT), can be used to model the three-dimensional structures of nicotinonitrile compounds and their transition states during a reaction. nih.gov This allows researchers to gain insight into the factors controlling stereoselectivity. For example, computational studies have been instrumental in unveiling the stepwise mechanism of aziridination reactions, identifying the rate-determining and enantio-determining steps. researchgate.net Applying similar models to the synthesis of chiral nicotinonitriles can help in the rational design of catalysts and substrates to maximize enantiomeric excess.